molecular formula C6H12N4O B13552910 1-amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol

1-amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B13552910
M. Wt: 156.19 g/mol
InChI Key: TXZAQTNTYPLQGK-UHFFFAOYSA-N
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Description

1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol is a chemical compound that features a triazole ring, which is known for its diverse biological activities. This compound has garnered interest in various fields such as medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with a suitable butan-2-ol derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .

Comparison with Similar Compounds

    1H-1,2,4-Triazol-3-amine: Known for its applications in drug synthesis and material science.

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of various pharmaceutical compounds.

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Utilized in biochemical research.

Uniqueness: 1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol stands out due to its unique structure, which combines an amino group, a triazole ring, and a butanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-amino-4-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C6H12N4O/c7-3-6(11)1-2-10-5-8-4-9-10/h4-6,11H,1-3,7H2

InChI Key

TXZAQTNTYPLQGK-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCC(CN)O

Origin of Product

United States

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